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Compound of Interest

4-(Hydroxymethyl)-3-
Compound Name:
methoxybenzoic acid

Cat. No.: B1422693

4-(Hydroxymethyl)-3-methoxybenzoic acid (Molecular Formula: CoH1004, Molecular Weight:
182.17 g/mol) is a key aromatic building block in the synthesis of fine chemicals and
pharmaceuticals.[1] Its specific arrangement of a carboxylic acid, a benzylic alcohol, and a
methoxy ether on a benzene ring provides a versatile scaffold for developing complex active
pharmaceutical ingredients (APIs).[1] Given its role, the absolute and unambiguous
confirmation of its structure is not merely an academic exercise; it is a critical requirement for
regulatory compliance, ensuring batch-to-batch consistency, and predicting its chemical
behavior in subsequent synthetic steps.

This guide presents a comprehensive, multi-technique strategy for the structural elucidation of
4-(Hydroxymethyl)-3-methoxybenzoic acid. We will move beyond a simple recitation of data
to explore the causality behind our analytical choices. The philosophy is that a combination of
orthogonal techniques—each providing a unique piece of the structural puzzle—constitutes a
self-validating system, ensuring the highest degree of confidence in the final assignment.[2][3]
[4] We will detail the logical workflow, from determining the fundamental molecular formula to
mapping the intricate network of atomic connectivity, and finally, confirming the precise three-
dimensional architecture.

Part 1: Foundational Analysis - Establishing the
Molecular Blueprint

© 2025 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b1422693?utm_src=pdf-interest
https://www.benchchem.com/product/b1422693?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/pharmaceutical-intermediates/197181-4-hydroxymethyl-3-methoxybenzoic-acid.html
https://www.myskinrecipes.com/shop/en/pharmaceutical-intermediates/197181-4-hydroxymethyl-3-methoxybenzoic-acid.html
https://www.benchchem.com/product/b1422693?utm_src=pdf-body
https://www.intertek.com/chemicals/testing-and-analysis/molecular-structure-characterisation-elucidation/
https://ocw.mit.edu/courses/5-13-organic-chemistry-ii-fall-2006/7dcfed0daa52c06cef4f572e9105f948_unit_1_study.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Structure_elucidation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Before interrogating the structure's connectivity, we must first establish its elemental
composition and degree of unsaturation. This foundational step prevents erroneous
assumptions and guides the interpretation of subsequent spectroscopic data.

High-Resolution Mass Spectrometry (HRMS) for
Molecular Formula Determination

Expertise & Causality: Low-resolution mass spectrometry provides nominal mass, which can
correspond to multiple elemental compositions. High-Resolution Mass Spectrometry (HRMS),
often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is the definitive method for
determining a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to
several decimal places, we can derive a unique molecular formula that aligns with the observed
exact mass.[2]

Experimental Protocol: Electrospray lonization Time-of-Flight (ESI-TOF) Mass Spectrometry

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent
(e.g., methanol or acetonitrile/water).

 Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 puL/min.
Negative ion mode is often preferred for carboxylic acids as they readily form [M-H]~ ions.

 lonization: Apply a high voltage (e.g., -3.5 kV) to the ESI needle to generate a fine spray of
charged droplets.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da),
ensuring the instrument is calibrated with a known standard to guarantee mass accuracy.

o Data Analysis: Identify the m/z of the molecular ion peak ([M-H]~) and use the instrument's
software to calculate the most probable elemental formula based on the exact mass.

Data Presentation: Molecular Formula Confirmation
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Theoretical Value

Parameter Observed Value (Example)
(CoH1004)

Molecular Formula CoH1004 -

Exact Mass 182.0528

| [M-H]~ lon (m/z) | 181.0455 | 181.0452 |

Index of Hydrogen Deficiency (IHD)

With a confirmed molecular formula of CoH1004, we can calculate the IHD to understand the
extent of unsaturation (rings and 1t-bonds).

e Formula: IHD = C + 1 - (H/2) - (X/2) + (N/2)
e Calculation: IHD=9+1-(10/2) =5

An IHD of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of
unsaturation: one ring and three 1t-bonds) plus one additional double bond, consistent with the
carbonyl (C=0) of a carboxylic acid.
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Foundational Workflow

(Purified Analyte)

Exact Mass Data
(e.g., 181.0452 for [M-H]~)

Molecular Formula

(CoH1004)

Calculate IHD
(IHD = 5)

Structural Hypothesis:
Benzene Ring + Carbonyl
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Caption: Workflow from analyte to initial structural hypothesis.

Part 2: Functional Group Identification via Infrared
(IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the
specific functional groups present in a molecule by detecting the vibrations of their constituent
bonds.[3] For 4-(Hydroxymethyl)-3-methoxybenzoic acid, the IR spectrum is expected to
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show highly characteristic absorptions for the carboxylic acid, alcohol, and substituted aromatic
ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

e Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.
Perform a background scan to capture the spectrum of the ambient environment, which will
be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto
the ATR crystal.

» Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good
contact between the sample and the crystal.

e Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a
range of 4000-400 cm~! to achieve a good signal-to-noise ratio.

o Data Analysis: Identify the key absorption bands and correlate them to specific bond
vibrations.

Data Presentation: Characteristic IR Absorption Bands
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Wavenumber . . . Functional Group
Intensity Vibration Type .
(cm™) Assignment

Carboxylic Acid (H-

~3300-2500 Broad, Strong O-H Stretch

bonded)[5]
~3500-3200 Medium, Broad O-H Stretch Alcohol
~3080-3030 Weak-Medium C-H Stretch Aromatic

] Aliphatic (-CH2- and -

~2950, ~2850 Weak-Medium C-H Stretch

OCH5)

Aromatic Carboxylic
~1700-1680 Strong, Sharp C=0 Stretch )

Acid[5]
~1600, ~1470 Medium C=C Stretch Aromatic Ring

Carboxylic Acid /
~1320-1210 Strong C-O Stretch

Ether

~1030 | Medium-Strong | C-O Stretch | Alcohol |

The extremely broad absorption from ~3300-2500 cm~1 is a hallmark of the hydrogen-bonded
carboxylic acid dimer, a feature that often partially obscures other absorptions in this region.[5]

( 4-(Hydroxymethyl)-3-methoxybenzoic Acid\
\-COOH | -cH:0H | Ar-ocHs | ArRing)

Carboxylic Acid IcoholCarboxylic Acid YAromatic

IR Spectrum Regions

~3300-2500 cm~* (Broad O-H) ~ ~3400 cm~ (O-H)  ~1700 cm~t (C=0)  ~1600 cm~* (C=C)

Click to download full resolution via product page

Caption: Correlation of functional groups to IR spectral regions.
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Part 3: Unraveling Connectivity with Nuclear
Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-
hydrogen framework of an organic molecule.[2][6] While *H and 3C NMR provide information
about the chemical environment, integration, and neighboring atoms for protons and carbons,
respectively, two-dimensional (2D) techniques like HSQC and HMBC are essential for
unambiguously connecting the structural fragments identified by 1D NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds, which is excellent for compounds with acidic protons) in
a5 mm NMR tube.[7]

» 'H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high
resolution. The spectral width should encompass the expected chemical shift range (e.g., O-
13 ppm).

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is typically a longer
experiment due to the lower natural abundance and gyromagnetic ratio of 13C.

e 2D NMR Acquisition (HSQC/HMBC): Run standard gradient-selected HSQC (Heteronuclear
Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)
experiments to establish *1J-CH and "J-CH (n=2,3) correlations, respectively.

Predicted *H NMR Spectral Data (in DMSO-de)
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Proton Predicted o o ] .
. Multiplicity Integration Rationale
Assignment (ppm)
) Deshielded
-COOH ~12.5 Broad Singlet 1H o
acidic proton.
Ortho to -COOH,
Ar-H (pos. 6) ~7.5 Doublet 1H )
deshielded.
Singlet (or Between -COOH
Ar-H (pos. 2) ~7.4 1H
narrow d) and -OCHs.
Ortho to -
Ar-H (pos. 5) ~7.0 Doublet 1H
CH20H.
) Alcohol proton,
-CH20H** ~5.3 Triplet 1H
couples to CHa.
Benzylic protons,
-CH20H ~4.5 Doublet 2H
couples to OH.
Methoxy grou
-OCHs ~3.8 Singlet 3H y arotp
protons.

Predicted *C NMR Spectral Data (in DMSO-ds)

© 2025 BenchChem. All rights reserved.

8/16

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment

Predicted & (ppm)

Rationale

Carboxylic acid carbonyl

-C=0 ~168

carbon.

Aromatic carbon attached to
Ar-C-OH ~148

the methoxy group.

Aromatic carbon attached to
Ar-C-CH20H ~146

the hydroxymethyl group.

Quaternary aromatic carbon
Ar-C-COOH ~129

attached to the carboxyl group.
Ar-CH (pos. 6) ~122 Aromatic methine carbon.
Ar-CH (pos. 2) ~115 Aromatic methine carbon.
Ar-CH (pos. 5) ~113 Aromatic methine carbon.
-CH20H ~63 Benzylic alcohol carbon.
-OCHs ~56 Methoxy carbon.

Trustworthiness through 2D NMR: The final, definitive connections are made with 2D NMR. For

instance, an HMBC experiment would show a correlation between the methoxy protons (~3.8

ppm) and the aromatic carbon at ~148 ppm, confirming the C3 position of the methoxy group.

Similarly, correlations from the benzylic protons (~4.5 ppm) to the aromatic carbons at ~146

ppm, ~113 ppm, and ~122 ppm would lock in the C4 position of the hydroxymethyl group.
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NMR Elucidation Logic
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L
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(Connect Fragments)

Final 2D Structure
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Caption: Logical flow for assembling the structure using NMR data.

Part 4: The Gold Standard - Single-Crystal X-ray
Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides an exceptionally
strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate,
unambiguous proof.[8] It moves beyond connectivity to provide a precise three-dimensional
map of electron density, revealing exact bond lengths, bond angles, and intermolecular
interactions (like hydrogen bonding) in the solid state.[9][10] For regulatory submissions or
foundational research, this level of certainty is invaluable.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
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» Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself
an indicator of high purity. Slow evaporation of a saturated solution (e.g., in ethanol/water) is
a common method.

o Crystal Selection and Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size)
is selected under a microscope and mounted on a goniometer head.[9]

o Data Collection: The crystal is placed in a diffractometer, cooled under a stream of nitrogen
gas (e.g., to 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-
ray beam (e.g., Mo or Cu Ka radiation).[9] The instrument rotates the crystal while recording
the positions and intensities of the diffracted X-rays.

e Structure Solution: The diffraction data is processed to generate an initial electron density
map.

o Structure Refinement: An atomic model is built into the electron density map and refined
computationally to achieve the best possible fit with the experimental data, resulting in a
final, highly accurate molecular structure.

Data Presentation: Typical Crystallographic Parameters

Parameter Example Value Significance

Describes the basic

Crystal System Monoclinic .
geometry of the unit cell.
Defines the symmetry

Space Group P2i/c T )
elements within the unit cell.

a, b, c(A) 12.1,5.4,135 Unit cell dimensions.

B(°) 98.5 Unit cell angle.

. 4 Number of molecules per unit

cell.

| R1 (final) | < 0.05 | A key indicator of the quality of the structural model fit. |
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X-ray Crystallography Workflow

(Pure Compound)
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X-ray Data Collection

Structure Solution
(Electron Density Map)

(Structure Refinemena
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Caption: The experimental workflow for X-ray crystallography.

Conclusion: A Synergistic and Self-Validating
Approach

The structural elucidation of 4-(Hydroxymethyl)-3-methoxybenzoic acid is achieved not by a
single technique, but by the logical and synergistic integration of multiple orthogonal analyses.
HRMS establishes the exact molecular formula. IR spectroscopy provides a rapid screen for
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the essential functional groups. A full suite of 1D and 2D NMR experiments meticulously pieces
together the atomic connectivity. Finally, single-crystal X-ray crystallography delivers an
irrefutable 3D model of the molecule. Each step validates the conclusions of the one before it,
culminating in a complete and trustworthy structural assignment that meets the highest
standards of scientific and regulatory rigor.

Integrated Structural Elucidation

[Mass Spectrometra IR Spectroscopy G\IMR Spectroscop)a G(-ray CrystallographD

A4 \4

Molecular Formula Functlonal Groups 2D Connectlwty 3D Structure
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Unambiguous Structure of
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Caption: Integrated analysis leading to the final structure.
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